An In-depth Technical Guide to Fmoc-DL-buthioninesulfoximine: Structure, Properties, and Applications
An In-depth Technical Guide to Fmoc-DL-buthioninesulfoximine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Fmoc-DL-buthioninesulfoximine, a critical reagent for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, and its pivotal role in the synthesis of peptide-based probes and potential therapeutics targeting glutathione metabolism. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Significance of Glutathione Modulation
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintaining cellular redox homeostasis. Dysregulation of glutathione metabolism is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and infectious diseases. Consequently, the enzymes involved in GSH synthesis are attractive targets for therapeutic intervention.
Buthionine sulfoximine (BSO) is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis.[1] By depleting cellular GSH levels, BSO can sensitize cancer cells to chemotherapy and radiation, making it a valuable tool in oncology research.[1] The development of Fmoc-DL-buthioninesulfoximine allows for the site-specific incorporation of this non-proteinogenic amino acid into peptide chains using solid-phase peptide synthesis (SPPS). This capability opens up new avenues for creating targeted probes to study glutathione metabolism in specific cellular contexts and for developing novel peptide-based drugs with enhanced efficacy.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of sensitive amino acid side chains.[2][3] The use of Fmoc-DL-buthioninesulfoximine provides a strategic advantage for researchers aiming to construct complex peptides with precise control over the placement of the BSO moiety.
Chemical Structure and Physicochemical Properties
The chemical structure of Fmoc-L-buthioninesulfoximine is characterized by the buthionine sulfoximine core, with its sulfoximine functional group, and the Fmoc group attached to the alpha-amino group.
Caption: Chemical structure of Fmoc-L-buthioninesulfoximine.
A summary of the key physicochemical properties of Fmoc-L-buthioninesulfoximine and its parent compound, DL-buthioninesulfoximine, is presented in the table below for easy comparison.
| Property | Fmoc-L-buthioninesulfoximine | DL-buthioninesulfoximine |
| Molecular Formula | C23H28N2O5S[4] | C8H18N2O3S |
| Molecular Weight | 444.5 g/mol [4] | 222.31 g/mol |
| CAS Number | Not available | 5072-26-4 |
| Appearance | Expected to be a white to off-white solid | Powder or crystals |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Soluble in water (50 mg/mL) |
| Melting Point | Not available | 215 °C |
Synthesis and Purification
Synthesis of Fmoc-DL-buthioninesulfoximine
Principle: The free α-amino group of DL-buthioninesulfoximine is reacted with an N-Fmoc donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The base facilitates the deprotonation of the amino group, allowing it to act as a nucleophile and attack the carbonyl carbon of the Fmoc-OSu, leading to the formation of a stable carbamate linkage.
Experimental Protocol:
-
Dissolution: Dissolve DL-buthioninesulfoximine (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.1 equivalents) in dioxane.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude Fmoc-DL-buthioninesulfoximine by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
Caption: A representative workflow for the synthesis of Fmoc-DL-buthioninesulfoximine.
Applications in Research and Drug Development
The primary application of Fmoc-DL-buthioninesulfoximine is its incorporation into synthetic peptides for various research and therapeutic purposes.
Probing Glutathione Metabolism
By incorporating BSO into a peptide sequence, researchers can create molecular probes to investigate the role of glutathione in specific biological processes. For example, a peptide probe containing BSO could be designed to target a particular subcellular compartment or to interact with a specific protein, allowing for the localized depletion of glutathione and the subsequent study of the effects on cellular function.
Development of Targeted Therapeutics
The depletion of glutathione in cancer cells is a promising strategy to overcome drug resistance.[5] Peptides are attractive drug delivery vehicles due to their high specificity and low toxicity. By conjugating BSO to a tumor-targeting peptide, it is possible to achieve a localized depletion of glutathione within the tumor microenvironment, thereby enhancing the efficacy of co-administered chemotherapeutic agents.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-buthioninesulfoximine is readily amenable to standard Fmoc-based SPPS protocols. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.
Experimental Protocol:
-
Resin Swelling: Swell the desired resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Activate Fmoc-DL-buthioninesulfoximine (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: The iterative cycle of solid-phase peptide synthesis for the incorporation of Fmoc-DL-buthioninesulfoximine.
Mechanism of Action: Inhibition of γ-Glutamylcysteine Synthetase
The biological activity of any peptide containing buthionine sulfoximine stems from the irreversible inhibition of γ-glutamylcysteine synthetase (γ-GCS). BSO acts as a transition-state analog, binding to the glutamate binding site of the enzyme. The sulfoximine moiety is then phosphorylated by ATP, forming a stable, phosphorylated intermediate that is tightly bound to the enzyme, leading to its inactivation.[6] This inhibition blocks the first and rate-limiting step of glutathione synthesis, leading to a time-dependent depletion of cellular GSH levels.
Caption: The inhibitory action of buthionine sulfoximine on the glutathione synthesis pathway.
Conclusion
Fmoc-DL-buthioninesulfoximine is a valuable chemical tool for the synthesis of peptide-based molecules designed to modulate glutathione metabolism. Its compatibility with standard Fmoc-SPPS protocols allows for the precise, site-specific incorporation of a potent γ-GCS inhibitor into peptide chains. This capability empowers researchers to develop sophisticated molecular probes for studying the intricate roles of glutathione in health and disease, and to design novel, targeted therapeutics with the potential to overcome drug resistance in cancer and other pathologies. This guide provides the foundational knowledge and representative protocols to facilitate the successful application of Fmoc-DL-buthioninesulfoximine in the laboratory.
References
-
Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704–13712. [Link]
-
PubChem. (n.d.). Fmoc-l-buthioninesulfoximine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). Journal of Biological Chemistry, 254(16), 7558–7560. [Link]
-
Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical Pharmacology, 66(8), 1499–1503. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
PubChem. (n.d.). Fmoc-l-buthioninesulfoximine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Griffith, O. W. (1999). Biologic and pharmacologic regulation of glutathione synthesis. Free Radical Biology and Medicine, 27(9-10), 922–935. [Link]
-
Wikipedia. (2023, December 1). Buthionine sulfoximine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). DL-Buthionine-(S,R)-sulfoximine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: Buthionine Sulfoximine. Retrieved January 19, 2026, from [Link]
-
O'Dwyer, P. J., Hamilton, T. C., LaCreta, F. P., Gallo, J. M., Kilpatrick, D., O'Dwyer, J., ... & Comis, R. L. (1996). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with advanced cancer. Journal of Clinical Oncology, 14(1), 249–256. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the l-BSO derivatization reaction followed by NMR.... Retrieved January 19, 2026, from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 19, 2026, from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Data. [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-l-buthioninesulfoximine | C23H28N2O5S | CID 46737375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
